molecular formula C12H18Cl2N2 B6274076 (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 1279035-15-2

(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

Cat. No. B6274076
CAS RN: 1279035-15-2
M. Wt: 261.2
InChI Key:
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Description

“(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride” is a chemical compound that is frequently used in synthetic chemistry as a rigid bicyclic counterpart of the piperazine ring . It is incorporated into a variety of compounds having pharmacological and catalytic applications .


Synthesis Analysis

The synthesis of “(1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride” involves a multicomponent process . This process has been used to create seven new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates .


Molecular Structure Analysis

The molecular structure of the parent ring in “(1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride” has been characterized . The asymmetric unit contains two crystallographically independent cages of 2,5-diazabicyclo[2.2.1]heptane .


Chemical Reactions Analysis

The chemical reactions involving “(1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride” are complex and involve multiple components . The compound has been found to exhibit significant antiproliferative activity .


Physical And Chemical Properties Analysis

The molecular weight of “(1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride” is 171.07 g/mol . The compound has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 2 .

Safety and Hazards

“(1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the research and development of “(1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride” are promising. The compound has been found to have significant antiproliferative activity, making it a potential candidate for further investigation as an antitumor agent .

Mechanism of Action

Target of Action

It is known that this compound is used as a starting material for the synthesis of chiral diazabicyclic ligands , which are often used in the preparation of dicopper(II) complexes . These complexes can act as catalysts in various chemical reactions .

Mode of Action

It is known that the compound can be used in the synthesis of diazabicyclo[221]heptane derivatives, which are applicable in asymmetric catalysis reactions . This suggests that the compound may interact with its targets to facilitate these reactions.

Biochemical Pathways

Given its use in the synthesis of catalysts for asymmetric catalysis reactions , it can be inferred that the compound may influence pathways involving these reactions.

Result of Action

It is known that the compound can be used in the synthesis of catalysts for asymmetric catalysis reactions , suggesting that it may play a role in facilitating these reactions at the molecular level.

Action Environment

It is known that the compound can be used in the synthesis of catalysts for asymmetric catalysis reactions , which are often sensitive to environmental conditions such as temperature and pH. Therefore, it can be inferred that similar environmental factors may also influence the action of this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride involves the condensation of benzylamine with cyclohexanone to form the intermediate 2-benzylcyclohexanone, which is then reacted with sodium cyanoborohydride and ammonium acetate to yield (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane. The final step involves the addition of hydrochloric acid to the product to form the dihydrochloride salt.", "Starting Materials": [ "Benzylamine", "Cyclohexanone", "Sodium cyanoborohydride", "Ammonium acetate", "Hydrochloric acid" ], "Reaction": [ "Benzylamine is condensed with cyclohexanone in the presence of a base catalyst to form 2-benzylcyclohexanone.", "2-benzylcyclohexanone is reacted with sodium cyanoborohydride and ammonium acetate to yield (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane.", "The product is then treated with hydrochloric acid to form the dihydrochloride salt of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane." ] }

CAS RN

1279035-15-2

Product Name

(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

Molecular Formula

C12H18Cl2N2

Molecular Weight

261.2

Purity

95

Origin of Product

United States

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